molecular formula C22H19FN2O3S B2983121 2-(2-fluorophenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955763-96-9

2-(2-fluorophenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2983121
CAS No.: 955763-96-9
M. Wt: 410.46
InChI Key: HFVSUTSBNILASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C22H19FN2O3S and its molecular weight is 410.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Binding Characteristics

  • Amide Isoquinoline Derivatives : Research on similar amide-containing isoquinoline derivatives shows their potential for forming gels and crystalline solids, indicating applications in materials science. The study on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide demonstrates this capability, highlighting the importance of structural aspects in developing new materials (Karmakar, Sarma, & Baruah, 2007).

  • Binding Characteristics : Similar compounds, like [3H]DAA1106, have been studied for their binding characteristics to peripheral benzodiazepine receptors, suggesting potential applications in neuropharmacology and molecular imaging (Chaki et al., 1999).

Synthesis and Reactivity

  • Synthetic Approaches : Studies on the synthesis of compounds with related structures, like lithium bromide-promoted oxa-bridged tetracyclic tetrahydroisoquinolines, indicate the versatility of synthetic methods applicable to similar compounds (Fayol et al., 2007).

  • Reactivity and Derivative Formation : Research on quinolone derivatives, such as the reaction of 6-chloro-7-fluoroquinoline with various precursors, provides insights into the reactivity of similar compounds and the potential for creating a range of derivatives (Al-Masoudi, 2003).

Application in Medicinal Chemistry

  • Anticancer Activity : Studies on sulfonamide derivatives, including those with isoquinoline and quinoline moieties, have shown promising cytotoxic activity against cancer cell lines, suggesting potential applications in developing anticancer agents (Ghorab et al., 2015).

  • Molecular Docking Studies : Investigations into the molecular structure and docking studies of compounds like 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide offer insights into potential interactions with biological targets, which could be relevant for similar compounds in drug discovery (El-Azab et al., 2016).

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c23-18-4-1-2-5-19(18)28-14-21(26)24-17-8-7-15-9-10-25(13-16(15)12-17)22(27)20-6-3-11-29-20/h1-8,11-12H,9-10,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVSUTSBNILASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.